1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide

Lipophilicity Drug-likeness MIF tautomerase

This sec-butyl substituted N-carbamothioylformamide is a key probe for MIF tautomerase SAR studies. Unlike isopropyl and dimethylphenyl analogues, its branched sec-butyl chain introduces a chiral center (XLogP3=4.6) that impacts target engagement and ADME. Use for enantioselective docking, PAMPA/Caco-2 permeability assays, and MIF-dependent cellular assays. Generic substitution risks loss of steric/hydrophobic interactions critical for potency.

Molecular Formula C19H22N2OS
Molecular Weight 326.46
CAS No. 329079-12-1
Cat. No. B2515501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide
CAS329079-12-1
Molecular FormulaC19H22N2OS
Molecular Weight326.46
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C19H22N2OS/c1-3-14(2)16-9-11-17(12-10-16)21-18(22)19(23)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyRHRUCRMHVLFLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide (CAS 329079-12-1) – Structural Profile and Class Identity for Procurement Screening


1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide (CAS 329079-12-1) is a thiourea-derived N-carbamothioylformamide analogue . It belongs to a class of compounds investigated as macrophage migration inhibitory factor (MIF) tautomerase inhibitors, with the most potent reported analogue (compound 5) exhibiting an IC₅₀ of 370 nM in the dopachrome tautomerase assay [1]. The compound features a sec-butyl substituent at the para-position of the N-phenyl ring, a benzylcarbamothioyl moiety, and a calculated XLogP3 of 4.6 . These structural attributes place it within a well-defined SAR series but with a distinct alkyl substitution pattern that differentiates it from the isopropyl and dimethylphenyl congeners.

Why 1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide Cannot Be Substituted with Generic N-Carbamothioylformamide Analogues


Within the N-carbamothioylformamide class, MIF tautomerase inhibitory potency varies from >100 µM to 370 nM depending on the nature of the phenyl substituent [1]. The sec-butyl group of the target compound introduces a chiral center (C-2 of the butan-2-yl chain) and greater lipophilic bulk (XLogP3 = 4.6) compared to the isopropyl analogue (XLogP3 = 4.0) [2], parameters known to influence both target engagement and ADME properties. Generic substitution with unsubstituted or differently substituted analogues risks loss of the specific steric and hydrophobic interactions that drive potency in this series, making procurement of the exact sec-butyl variant essential for SAR continuity.

Quantitative Differentiation Evidence for 1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide (CAS 329079-12-1)


Lipophilicity (XLogP3) Superiority Over the Isopropyl Analogue

The target compound exhibits a calculated XLogP3 of 4.6 , which is 0.6 log units higher than the isopropyl analogue (XLogP3 = 4.0) [1]. This increase in lipophilicity can enhance membrane permeability and may improve cellular potency, as the optimal MIF inhibitor in the series (compound 5, IC₅₀ = 370 nM) demonstrates that increased hydrophobicity correlates with improved target engagement [2].

Lipophilicity Drug-likeness MIF tautomerase

Chiral Center as a Determinant of Stereospecific Target Interaction

The sec-butyl group at the para-position of the phenyl ring introduces a chiral center (C-2 of butan-2-yl), a feature absent in the isopropyl and 3,5-dimethylphenyl analogues [1]. The MIF tautomerase active site is known to accommodate stereochemically defined ligands, and the presence of a defined stereocenter offers the potential for enantioselective binding that cannot be achieved with achiral substituents [2].

Chirality Stereochemistry MIF tautomerase

MIF Tautomerase Inhibitory Scaffold Alignment

The N-carbamothioylformamide scaffold is the core pharmacophore of the most potent MIF tautomerase inhibitor reported in the literature (compound 5, IC₅₀ = 370 nM) [1]. The target compound retains this exact scaffold while varying only the N-phenyl substituent. The sec-butyl substituent provides a unique combination of steric bulk and lipophilicity not present in the most potent analogue, creating a structurally distinct probe for SAR expansion.

MIF tautomerase IC₅₀ Inhibitor scaffold

Topological Polar Surface Area (TPSA) Parity with Closest Analogues

The target compound has a calculated TPSA of 73.2 Ų , identical to the isopropyl analogue [1] and consistent with the class. This value falls within the generally accepted range (<140 Ų) for oral bioavailability and CNS penetration [2]. The sec-butyl modification increases lipophilicity without altering TPSA, a favorable combination for balancing permeability and solubility.

TPSA Drug-likeness Oral bioavailability

Limitation Statement: Absence of Direct Bioactivity Data

No published IC₅₀, Kᵢ, or cellular activity data were identified for 1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide (CAS 329079-12-1) as of the search date. The compound does not appear in the ChEMBL, PubChem BioAssay, or BindingDB databases with experimental bioactivity records. All differentiation claims above are based on computed physicochemical properties and class-level SAR inference from the Zhang et al. (2015) study [1]. Direct experimental comparison with close analogues is not currently possible. Users should interpret the evidence accordingly.

Data gap MIF tautomerase IC₅₀

Recommended Application Scenarios for 1-(Benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide (CAS 329079-12-1)


MIF Tautomerase SAR Expansion with Sec-Butyl Substitution

Use as a probe to assess the impact of a branched sec-butyl substituent on MIF tautomerase inhibition within the established N-carbamothioylformamide scaffold [1]. The chiral sec-butyl group introduces steric and stereochemical variables absent in the isopropyl and dimethylphenyl analogues, enabling exploration of enantioselective binding .

Lipophilicity-Driven Permeability Optimization Studies

The compound's elevated XLogP3 (4.6 vs. 4.0 for the isopropyl analogue) makes it a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to quantify the permeability gain conferred by the sec-butyl group while maintaining TPSA at 73.2 Ų [2].

In Silico Docking and Molecular Dynamics Studies

Deploy in docking studies against the MIF tautomerase active site (PDB structures available) to predict binding pose differences between the sec-butyl and isopropyl variants. The chiral center allows for enantiomer-specific docking poses that may rationalize future experimental potency differences [1].

Chemical Biology Tool for Profiling MIF-Dependent Pathways

Employ as a structurally distinct chemical probe in MIF-dependent cellular assays (e.g., LPS-induced TNF-α release in macrophages) alongside compound 5 and ISO-1 to dissect substituent-dependent effects on the MIF tautomerase–cytokine axis. The sec-butyl group may confer differential cellular activity that informs target engagement selectivity [1].

Quote Request

Request a Quote for 1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.